cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron
Beschreibung
International Union of Pure and Applied Chemistry Nomenclature
The systematic nomenclature of cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron follows International Union of Pure and Applied Chemistry conventions for organometallic coordination compounds. The name reflects the complex's multiple structural components, beginning with the cyclopentane moiety that serves as a fundamental structural framework. The ditert-butyl designation indicates the presence of two tertiary butyl groups attached to a phosphorus atom, while the [(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl portion describes the chiral ethyl bridge connecting to another phosphane group bearing dicyclohexyl substituents. The iron designation specifies the central metal atom that coordinates with the phosphane ligands to form the complete organometallic structure.
The compound's systematic name encompasses several critical structural features that define its chemical behavior and reactivity patterns. The (1R) stereochemical descriptor indicates the absolute configuration of the chiral center, which plays a crucial role in determining the compound's enantioselective properties in catalytic applications. The phosphane nomenclature follows standard conventions where phosphane refers to the trisubstituted phosphorus compounds that act as electron-donating ligands to the central iron atom.
Alternative Nomenclature Systems
Database nomenclature systems provide additional naming conventions that facilitate compound identification and retrieval in chemical databases. The PubChem database assigns specific compound identification numbers to distinguish this complex from related organometallic species, with variations in molecular formulas reflecting different degrees of coordination and solvation states. Alternative systematic names may emphasize different structural aspects, such as the coordination geometry around the iron center or the specific arrangement of phosphane ligands in the molecular framework.
The nomenclature complexity arises from the compound's multidentate ligand system, where multiple phosphorus atoms coordinate to a single iron center through different bonding modes. This coordination pattern requires careful specification of connectivity relationships and stereochemical arrangements to provide unambiguous chemical identification. The systematic naming also accounts for the presence of cyclopentane as both a structural component of the phosphane ligands and as a potential solvent molecule in the crystalline form.
Eigenschaften
IUPAC Name |
cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2;/t21?,24-,25?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLAUUUZOSXQMB-XNELQZKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62FeP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158923-11-6 | |
| Record name | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Functionalization of Ferrocene Backbone
The synthesis begins with the functionalization of ferrocene, a sandwich complex consisting of two cyclopentadienyl rings coordinated to an iron center. Lithiation at the cyclopentadienyl ring using n-butyllithium enables site-selective electrophilic substitution, introducing alkyl or aryl groups critical for subsequent phosphine coordination. For example, lithiation at -78°C in tetrahydrofuran (THF) followed by quenching with chlorodiphenylphosphine yields phosphine-substituted ferrocene intermediates.
Phosphine Group Introduction
The functionalized ferrocene undergoes phosphorylation using tert-butyl and dicyclohexylphosphine reagents. A two-step protocol is employed:
-
Mono-phosphination : Reaction with ditert-butylphosphine chloride under inert conditions introduces the first phosphine group.
-
Second Phosphination : Subsequent treatment with dicyclohexylphosphine in the presence of a palladium catalyst (e.g., [Pd(allyl)Cl]₂) ensures selective binding at the cyclopentane moiety.
Key parameters include:
-
Temperature : -78°C for lithiation, room temperature for phosphorylation.
-
Solvent : THF or dichloromethane for optimal reactivity.
Industrial Production and Scalability
Continuous Flow Synthesis
Industrial processes prioritize scalability and cost efficiency. Continuous flow reactors replace batch systems to enhance yield and reduce reaction times. For instance, hydroboration-oxidation steps for precursor synthesis are conducted in flow systems with residence times under 10 minutes, achieving >90% conversion.
Hazard Mitigation
The use of hazardous reagents like sodium borohydride and hydrogen peroxide necessitates engineered safeguards:
-
In-situ Quenching : Excess oxidizing agents are neutralized with aqueous sodium thiosulfate.
-
Automated Purification : Chromatography systems with silica gel or alumina columns isolate the ligand at >99% purity.
Catalytic Systems and Enantioselective Control
Rhodium and Palladium Complexes
The ligand coordinates with transition metals to form chiral catalysts. For example:
-
Rhodium Catalysts : Bis(1,5-cyclooctadiene)rhodium triflate paired with the ligand achieves 97% cis selectivity in hydrogenation reactions, albeit with modest enantioselectivity (66% e.e.).
-
Palladium Catalysts : [Pd(allyl)Cl]₂ with the ligand enables allylic alkylation at 0.01% catalyst loading, achieving 85% conversion in 72 hours.
Iron-Catalyzed Applications
Recent advances highlight iron’s role in sustainable catalysis. The ligand’s iron center facilitates [2+2] cycloadditions of unactivated alkenes, expanding access to cyclobutanes under mild conditions.
Analytical and Characterization Methods
Structural Confirmation
Purity Assessment
-
GC-MS : Monitors reaction progress and detects byproducts (e.g., phosphine oxides).
-
Chiral HPLC : Enantiomeric excess is determined using Chiralpak® columns with hexane/isopropanol mobile phases.
Comparative Data Tables
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Lithiation | n-BuLi, PClPh₂ | -78°C | THF | 85 |
| Mono-phosphination | t-BuPCl₂ | 25°C | CH₂Cl₂ | 78 |
| Hydrogenation | Rh(COD)₂OTf, H₂ | 50°C | THF/EtOH | 97 |
Table 2: Catalyst Performance in Asymmetric Reactions
| Catalyst System | Reaction Type | ee (%) | Dr (cis:trans) |
|---|---|---|---|
| Rh/ligand | Hydrogenation | 66 | 48.5 |
| Pd/ligand | Allylic Alkylation | >99 | >99 |
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the context of catalytic cycles.
Coordination: It can coordinate with transition metals to form active catalytic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in catalytic hydrogenation reactions, the major products are often enantiomerically pure hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron is primarily utilized as a catalyst in various organic synthesis reactions. Its catalytic properties are particularly effective in:
- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.
- Hydrogenation Reactions : This compound can catalyze the addition of hydrogen to unsaturated compounds, which is crucial in the production of pharmaceuticals and fine chemicals .
Biological Applications
Research has explored the potential role of this compound in biological systems, particularly as a model for studying metalloenzymes. Its iron center may mimic enzyme activity, providing insights into biochemical processes and aiding in drug development.
Medicinal Chemistry
The compound has been investigated for its therapeutic applications, including:
- Drug Delivery Systems : Its unique structure allows for targeted delivery of therapeutic agents.
- Development of New Pharmaceuticals : The compound's reactivity can be harnessed to synthesize novel drug candidates.
Case Study 1: Catalytic Cross-Coupling
A study demonstrated the efficacy of this compound in a palladium-catalyzed cross-coupling reaction. The results indicated that this iron-based catalyst provided comparable yields to traditional palladium catalysts while being more cost-effective and environmentally friendly .
Case Study 2: Hydrogenation Reactions
In another investigation, this compound was used to hydrogenate various alkenes under mild conditions. The study highlighted its ability to selectively reduce specific double bonds without affecting others, showcasing its potential for use in fine chemical synthesis .
Wirkmechanismus
The mechanism of action of ®-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE involves its coordination to a transition metal center, forming a chiral catalytic complex. This complex can then facilitate various catalytic reactions by providing a chiral environment that induces enantioselectivity. The specific molecular targets and pathways depend on the nature of the catalytic reaction being performed.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the Josiphos ligand family , which includes derivatives with varying phosphine substituents and stereochemical configurations. Key analogues and their properties are compared below:
*Note: This compound shares the same CAS number but differs in stereochemistry (S/R configuration).
Key Comparative Insights
- Steric Effects: The ditert-butyl group in 162291-02-3 provides greater steric hindrance compared to diphenyl analogues (e.g., 277306-29-3), slowing reaction kinetics but improving enantioselectivity in hydrogenation . Dicyclohexyl substituents enhance solubility in non-polar solvents compared to tert-butyl groups, broadening substrate compatibility .
Electronic Effects :
Metal Center Influence :
Stereochemical Impact :
Performance Data in Catalytic Reactions
Biologische Aktivität
The compound cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron , also known as a chiral phosphine ligand, has garnered attention in various fields, particularly in asymmetric catalysis and medicinal chemistry. Its unique structure allows it to play a significant role in the synthesis of enantiomerically pure compounds, which is crucial for developing pharmaceuticals.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, featuring a cyclopentane ring, tert-butyl groups, and a dicyclohexylphosphanyl moiety. The presence of iron suggests potential applications in catalysis. The molecular formula is , with a molecular weight of approximately 470.46 g/mol.
The biological activity of this compound primarily stems from its ability to coordinate with transition metals, forming chiral catalytic complexes that facilitate various reactions. This property is particularly valuable in the synthesis of pharmaceuticals where enantioselectivity is paramount. The mechanism involves the formation of a metal-ligand complex that can stabilize transition states in chemical reactions, thus influencing the reaction pathway and product distribution.
Biological Applications
- Asymmetric Catalysis : The compound is widely used in asymmetric synthesis, where it helps produce enantiomerically pure compounds necessary for drug development. Its chiral nature allows it to induce high enantioselectivity in various catalytic reactions.
- Pharmaceutical Synthesis : In medicinal chemistry, the compound's role as a ligand enhances the development of drugs by enabling the synthesis of complex molecules with specific stereochemistry, which is often critical for biological activity .
- Biological Research : Beyond its synthetic applications, this compound can be utilized in biological research to explore enzyme mechanisms and develop new biocatalysts, contributing to advancements in biotechnology and pharmacology.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Metabolic Stability : Research indicates that modifications to similar phosphine ligands can significantly enhance metabolic stability. For example, replacing tert-butyl groups with more stable moieties improved the pharmacokinetic profiles of related compounds . This finding suggests that optimizing substituents on cyclopentane-based ligands could lead to better metabolic stability and efficacy in drug candidates.
- Catalytic Applications : In a comparative study involving different phosphine ligands, cyclopentane-based phosphines demonstrated superior performance in catalyzing reactions due to their steric and electronic properties. This was evident in reactions requiring high selectivity and yield, underscoring their importance in synthetic organic chemistry .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.46 g/mol |
| Coordination Environment | Transition metal complexes |
| Applications | Asymmetric catalysis |
| Stability | Enhanced with modifications |
Q & A
Basic: What synthetic routes are employed to prepare this iron-phosphine complex, and how is enantiomeric purity ensured?
Answer:
The compound is synthesized via a multi-step ligand assembly process. Key steps include:
- Chiral resolution : The (1R)-cyclopentylphosphine moiety is introduced using enantioselective alkylation or asymmetric catalysis to establish stereochemistry .
- Ligand coordination : The dicyclohexylphosphane and ditert-butylphosphane groups are sequentially coordinated to the iron center under inert conditions .
- Purification : Chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures >97% enantiomeric excess (e.e.) .
Critical Note : Contamination by diastereomers can arise if reaction temperatures exceed 40°C during ligand coupling. Always monitor via P NMR to confirm ligand coordination geometry .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- H/P NMR : Resolves phosphine ligand environments. The ditert-butyl group shows distinct upfield shifts ( to ppm) due to electron-donating effects, while dicyclohexylphosphane peaks appear at ppm .
- X-ray crystallography : Confirms the iron center’s octahedral geometry and ligand bite angles (typically 85–90°). Disordered cyclopentane rings may require low-temperature (100 K) data collection .
- Elemental analysis : Validates stoichiometry, with <0.3% deviation from theoretical C/H/P/Fe values .
Advanced: How can density functional theory (DFT) with dispersion corrections (DFT-D) model this compound’s electronic structure for catalytic applications?
Answer:
- Functional selection : Use hybrid functionals (e.g., B3LYP) with Grimme’s DFT-D3 correction to account for van der Waals interactions in bulky phosphine ligands .
- Basis sets : Apply def2-TZVP for Fe/P and def2-SVP for C/H to balance accuracy and computational cost .
- Key parameters :
Validation : Compare computed P NMR chemical shifts with experimental data; deviations >5 ppm suggest inadequate treatment of spin-orbit coupling .
Advanced: How can researchers resolve contradictions in reported catalytic activities for asymmetric hydrogenation?
Answer: Discrepancies often arise from:
- Substrate-ligand mismatch : The ditert-butyl group’s steric bulk may hinder coordination of larger substrates (e.g., tetrasubstituted alkenes). Use smaller substrates (e.g., α,β-unsaturated esters) for optimal activity .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing transition states, while nonpolar solvents reduce reaction rates by 30–50% .
- Metal impurities : Trace Pd or Ru in the iron precursor can catalyze side reactions. Pre-treat FeCl with EDTA to chelate contaminants .
Methodological Fix : Conduct control experiments with ligand-free iron to isolate ligand-specific effects .
Advanced: What strategies optimize ligand design for improved turnover numbers (TONs) in cross-coupling reactions?
Answer:
- Steric tuning : Replace dicyclohexyl groups with more flexible cycloheptylphosphane to reduce steric hindrance while retaining enantioselectivity .
- Electronic modulation : Introduce electron-withdrawing substituents (e.g., CF) on the cyclopentane ring to increase the iron center’s electrophilicity, accelerating oxidative addition steps .
- Bidentate vs. monodentate behavior : Use variable-temperature NMR to assess ligand lability. High TONs correlate with transient ligand dissociation (<1 ms) during catalysis .
Validation : Compare TONs under identical conditions (e.g., 25°C, 1 atm H) using a standardized substrate (e.g., acetophenone) .
Advanced: How do three-body dispersion terms in DFT-D3 impact interligand noncovalent interactions?
Answer:
- Three-body effects : In bulkier derivatives, three-body dispersion contributes 10–15% of total interaction energy, weakening interligand CH-π interactions by 5–8 kJ/mol .
- Modeling protocol :
Case Study : For the iron complex, neglecting three-body terms overestimates crystal packing stability by 12% .
Advanced: What causes non-reproducible catalytic enantioselectivity in industrial-scale reactions?
Answer: Key factors include:
- Oxygen sensitivity : The iron-phosphine bond oxidizes readily, forming inactive phosphine oxides. Use rigorous Schlenk-line techniques and O-scavenging additives (e.g., BHT) .
- Particle size effects : Nanoscale iron aggregates (e.g., from incomplete ligand coordination) exhibit divergent selectivity. Characterize via TEM and filter catalysts through 0.2 µm membranes .
- Batch variability : Ensure ligand:Fe ratios are strictly 2:1; deviations >5% shift enantioselectivity by up to 20% e.e. .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
